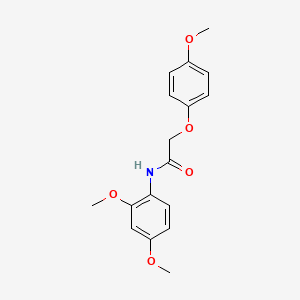
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats (Sánchez-Sánchez et al., 2017). This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response (Ochoa-Molina et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects associated with non-selective SSRIs. However, one limitation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
For research on 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine include investigating its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Furthermore, research on the long-term effects of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential for abuse should be conducted to determine its safety and efficacy in clinical applications.
Conclusion:
In conclusion, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a novel compound that has shown potential for therapeutic applications in depression, anxiety, and addiction. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and further research is needed to determine its safety and efficacy in clinical applications.
Synthesemethoden
The synthesis method of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 3-methoxybenzylamine and 3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, which is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. A study conducted by Sánchez-Sánchez et al. (2017) showed that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine exhibited antidepressant-like effects in animal models of depression. Another study by Ochoa-Molina et al. (2018) demonstrated that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine reduced anxiety-like behavior in rats. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce cocaine-seeking behavior in rats (Sánchez-Sánchez et al., 2018).
Eigenschaften
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)18(22)16-5-3-7-19-13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXXARRMECUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

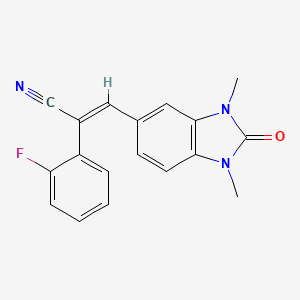
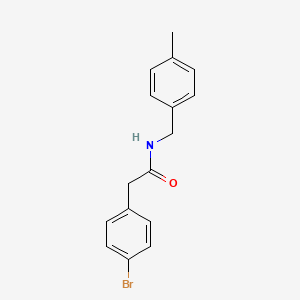
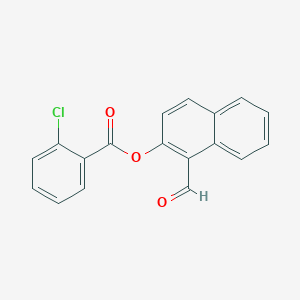
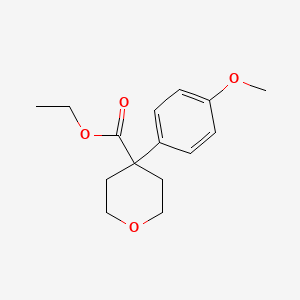
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
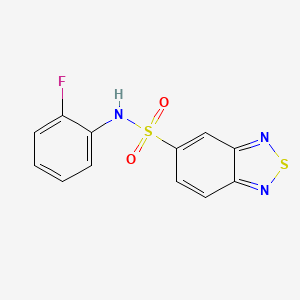
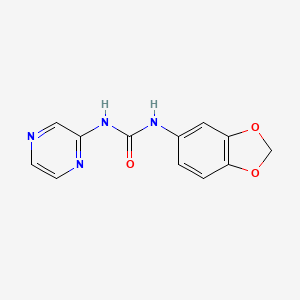


![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
